5-Bromo-2-fluorobenzene-1,3-diol
Overview
Description
Scientific Research Applications
Electrochemical Studies
5-Bromo-2-fluorobenzene-1,3-diol is studied in the context of electrochemical fluorination of aromatic compounds. Research by Horio et al. (1996) explored the side-reactions during the fluorination of halobenzenes, which is relevant to understanding the formation mechanisms and potential applications of compounds like 5-Bromo-2-fluorobenzene-1,3-diol in electrochemical processes (Hirohide Horio et al., 1996).
Vibrational Spectroscopy
The compound has been a subject of interest in vibrational spectroscopy. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis for various trisubstituted benzenes, including derivatives similar to 5-Bromo-2-fluorobenzene-1,3-diol. This study is crucial for understanding the vibrational properties of such compounds (B. V. Reddy & G. Rao, 1994).
Organic Synthesis and Catalysis
In organic synthesis, 5-Bromo-2-fluorobenzene-1,3-diol is significant as an intermediate or reactant. Chen et al. (2014) investigated the palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles. This type of reaction is fundamental in synthesizing heterocyclic compounds and pharmaceutical intermediates (Jianbin Chen et al., 2014).
Polymer Chemistry
5-Bromo-2-fluorobenzene-1,3-diol is also relevant in polymer chemistry. Uhrich et al. (1992) described the synthesis of hyperbranched polyethers using related compounds. Such polymers have diverse applications, including drug delivery systems and materials science (K. Uhrich et al., 1992).
Safety And Hazards
5-Bromo-2-fluorobenzene-1,3-diol is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
5-bromo-2-fluorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAFELRNPEOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627100 | |
Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorobenzene-1,3-diol | |
CAS RN |
570391-16-1 | |
Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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